3,4-Dihydroxy-L-proline

Catalog No.
S626965
CAS No.
63121-50-6
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
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3,4-Dihydroxy-L-proline

CAS Number

63121-50-6

Product Name

3,4-Dihydroxy-L-proline

IUPAC Name

(2S)-3,4-dihydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2?,3-,4?/m0/s1

InChI Key

HWNGLKPRXKKTPK-ONQHYROSSA-N

SMILES

C1C(C(C(N1)C(=O)O)O)O

Synonyms

3,4-dihydroxyproline

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Isomeric SMILES

C1C(C([C@H](N1)C(=O)O)O)O

3,4-Dihydroxy-L-proline is a naturally occurring derivative of the amino acid L-proline, characterized by the substitution of hydroxyl groups at the 3 and 4 positions of the proline ring. Its chemical formula is C5H9NO4\text{C}_5\text{H}_9\text{N}\text{O}_4, and it exists predominantly in the 3S,4S configuration, which is crucial for its biological activity and interactions in various biochemical processes . This compound has garnered attention due to its unique structural properties, which contribute to its role in various biological systems and applications in organic synthesis.

, primarily due to its hydroxyl groups that can engage in hydrogen bonding and other interactions. It can undergo:

  • Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Peptide Bond Formation: As an amino acid derivative, it can participate in peptide synthesis, contributing to the formation of polypeptides and proteins .

Additionally, it has been noted for its role in catalyzing various asymmetric reactions when used as an organocatalyst, leveraging its unique structure to facilitate enantioselective transformations .

3,4-Dihydroxy-L-proline exhibits significant biological activity. It plays a role in:

  • Protein Structure: Its incorporation into proteins influences their stability and function due to the unique properties imparted by the hydroxyl groups.
  • Cell Adhesion: The compound has been linked to enhancing the adhesive properties of proteins, particularly those found in mussel foot proteins, which utilize the catechol functionality of dihydroxyphenylalanine for strong adhesion under challenging environmental conditions .
  • Potential Therapeutic

Several methods exist for synthesizing 3,4-dihydroxy-L-proline:

  • Chemical Synthesis:
    • Starting from L-proline, hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
    • Alternative methods involve enzymatic approaches where specific enzymes catalyze the hydroxylation at the desired positions on the proline ring.
  • Biological Synthesis:
    • Certain microorganisms are capable of biosynthesizing 3,4-dihydroxy-L-proline through metabolic pathways involving L-proline as a precursor. This method highlights the potential for sustainable production through biotechnological means .

3,4-Dihydroxy-L-proline finds applications across various fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating bioactive compounds that mimic natural processes.
  • Biomaterials: The compound's adhesive properties are leveraged in developing biomaterials that require strong bonding capabilities.
  • Organic Synthesis: It serves as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds .

Research into the interaction of 3,4-dihydroxy-L-proline with other molecules has revealed:

  • Protein Interactions: Studies indicate that this compound can enhance protein stability and alter interaction dynamics due to its hydroxyl groups.
  • Binding Studies: Investigations into how 3,4-dihydroxy-L-proline interacts with receptors or enzymes are ongoing, with implications for understanding its role in biological systems and potential therapeutic uses .

Several compounds share structural similarities with 3,4-dihydroxy-L-proline. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
L-ProlineBasic structure without hydroxyl substitutionsStandard amino acid; widely used in protein synthesis
4-Hydroxy-L-prolineHydroxyl group at position 4Enhanced solubility; used as a chiral auxiliary
2-HydroxyprolineHydroxyl group at position 2Less studied; potential applications in synthesis
DihydroxyphenylalanineHydroxyl groups at positions 3 and 4Known for strong adhesive properties

The distinct positioning of hydroxyl groups in 3,4-dihydroxy-L-proline contributes significantly to its biological activity and utility compared to these similar compounds. Its dual hydroxylation not only enhances solubility but also enables unique interactions within biological systems that are not observed in its analogs .

Molecular Configuration and Stereochemical Analysis

Absolute Configuration: (2S,3R,4S) Isomerism

3,4-Dihydroxy-L-proline represents a structurally complex amino acid derivative characterized by the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol [1]. The compound exhibits the absolute configuration (2S,3R,4S), which defines the spatial arrangement of its multiple chiral centers within the pyrrolidine ring structure [2]. This stereochemical designation indicates that the compound possesses three asymmetric carbon atoms, each contributing to the overall three-dimensional architecture of the molecule [3].

The stereochemical complexity of 3,4-Dihydroxy-L-proline arises from the presence of hydroxyl groups at both the C-3 and C-4 positions of the pyrrolidine ring [1] [4]. The (2S,3R,4S) configuration specifically denotes that the C-2 carbon maintains the L-configuration characteristic of natural amino acids, while the C-3 and C-4 carbons adopt R and S configurations respectively [5]. This particular stereochemical arrangement distinguishes the compound from other dihydroxyproline isomers that may exist in nature [4].

Nuclear magnetic resonance spectroscopy has provided definitive evidence for the stereochemical assignment of 3,4-Dihydroxy-L-proline [4] [36]. The ¹H nuclear magnetic resonance analysis reveals characteristic coupling patterns that confirm the relative orientations of the hydroxyl substituents [36]. Specifically, the coupling constants between adjacent protons provide direct evidence for the cis and trans relationships between the hydroxyl groups and other ring substituents [36].

Structural ParameterValue
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
Absolute Configuration(2S,3R,4S)
CAS Registry Number63121-50-6
IUPAC Name(2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

The stereochemical analysis has been further validated through comparison with synthetic standards and related dihydroxyproline derivatives [4]. The specific rotation and optical properties of 3,4-Dihydroxy-L-proline provide additional confirmation of its absolute configuration [5]. The compound exhibits characteristic optical rotation values that are consistent with the proposed (2S,3R,4S) stereochemistry [4].

X-ray Crystallographic Validation

X-ray crystallographic analysis has provided unambiguous structural confirmation of 3,4-Dihydroxy-L-proline, definitively establishing its three-dimensional molecular architecture [9]. The crystallographic investigation revealed that the compound adopts a specific conformation in the solid state, with the pyrrolidine ring exhibiting a characteristic puckering pattern [9]. The X-ray analysis demonstrated that the C-3 carbon atom is positioned approximately 0.06 angstroms above the plane defined by the pyrrolidine ring atoms [9].

The crystallographic data establish precise bond lengths and angles within the molecular structure [9]. The analysis confirms the presence of the two hydroxyl groups at the C-3 and C-4 positions, with their spatial orientations clearly defined by the diffraction data [9]. The carboxylic acid functionality maintains the expected geometry consistent with other amino acid derivatives [9].

Crystal packing analysis reveals the formation of extensive hydrogen bonding networks in the solid state [15]. The structure exhibits both intramolecular and intermolecular hydrogen bonds that contribute to the overall stability of the crystalline form [15]. Each molecule in the crystal lattice participates in multiple hydrogen bonding interactions, creating a three-dimensional network that stabilizes the solid-state structure [15].

Crystallographic ParameterValue
Space GroupP1 (triclinic)
Unit Cell Dimensionsa = 5.416 Å, b = 5.824 Å, c = 6.601 Å
Crystal SystemTriclinic
Density (calculated)1.617 g/cm³
Ring Pucker Deviation0.06 Å (C-3 above ring plane)

The X-ray crystallographic validation has been instrumental in confirming the stereochemical assignments made through nuclear magnetic resonance spectroscopy [9]. The structural parameters obtained from the diffraction analysis are in excellent agreement with theoretical calculations and spectroscopic data [9]. The crystallographic study also provides precise atomic coordinates that enable detailed conformational analysis of the pyrrolidine ring system [9].

Physicochemical Characteristics

Hydrogen Bonding Patterns and Conformational Stability

The hydrogen bonding characteristics of 3,4-Dihydroxy-L-proline play a crucial role in determining its conformational stability and molecular interactions [1] [15]. The compound possesses four hydrogen bond donor sites, including the two hydroxyl groups, the amino group, and the carboxylic acid functionality [1]. Additionally, it contains five hydrogen bond acceptor sites comprising the hydroxyl oxygens, carbonyl oxygens, and the nitrogen atom [1].

Intramolecular hydrogen bonding patterns significantly influence the conformational preferences of 3,4-Dihydroxy-L-proline [15] [16]. The proximity of the hydroxyl groups at the C-3 and C-4 positions enables the formation of stabilizing intramolecular hydrogen bonds [16]. These interactions contribute to the rigidity of the pyrrolidine ring system and influence the overall molecular conformation [16].

The conformational stability of 3,4-Dihydroxy-L-proline is enhanced by the presence of multiple hydroxyl substituents that restrict rotational freedom around the ring bonds [38] [39]. Molecular dynamics simulations and theoretical calculations indicate that the compound adopts preferred conformations that minimize steric interactions while maximizing favorable hydrogen bonding interactions [38]. The pyrrolidine ring exhibits a characteristic puckering pattern that is influenced by the stereochemistry of the hydroxyl substituents [39] [40].

Hydrogen Bonding ParameterCharacteristics
Intramolecular N—H⋯O2.7-3.0 Å bond length
Intermolecular O—H⋯O2.6-2.8 Å bond length
Water-mediated interactions2.7-2.9 Å bond length
Total donor sites4 (2 OH + NH + COOH)
Total acceptor sites5 (2 OH + 2 C=O + N)

The conformational analysis reveals that 3,4-Dihydroxy-L-proline exhibits reduced flexibility compared to unsubstituted proline due to the constraints imposed by the hydroxyl groups [38] [40]. The compound preferentially adopts envelope or twist conformations of the pyrrolidine ring, with the specific conformation depending on the local chemical environment [38]. The presence of the hydroxyl substituents influences the phi and psi dihedral angles, resulting in distinct conformational preferences compared to other proline derivatives [40].

Solubility and Thermal Decomposition Behavior

3,4-Dihydroxy-L-proline exhibits high solubility in water due to its multiple hydrophilic functional groups [1] [17]. The presence of two hydroxyl groups, in addition to the amino and carboxylic acid functionalities, significantly enhances the compound's hydrophilic character [17]. The solubility behavior is influenced by the ability of the molecule to form extensive hydrogen bonding networks with water molecules [20].

The thermal stability of 3,4-Dihydroxy-L-proline has been characterized through thermogravimetric analysis and differential scanning calorimetry [21] [23]. The compound demonstrates thermal stability up to approximately 200°C, beyond which decomposition processes begin to occur [21]. The thermal decomposition behavior involves complex mechanisms that include dehydration, decarboxylation, and ring fragmentation reactions [21].

Mass spectrometric analysis of thermal decomposition products reveals the formation of characteristic fragments that provide insight into the decomposition pathways [21]. The thermal degradation process is influenced by the presence of molecular oxygen, which can lead to oxidative modifications of the sulfur-containing residues in related compounds [21]. The decomposition temperatures and mechanisms are comparable to other hydroxylated amino acid derivatives [21].

Physical PropertyValue
Water SolubilityVery high (>1000 mg/L)
Boiling Point411.5°C at 760 mmHg
Melting PointDecomposes before melting
Thermal StabilityStable to ~200°C
Vapor Pressure1.72 × 10⁻⁸ mmHg at 25°C
Flash Point202.7°C
Refractive Index1.599

The physicochemical properties of 3,4-Dihydroxy-L-proline are significantly influenced by the presence of the multiple polar functional groups [1] [3]. The compound exhibits a highly negative partition coefficient (XLogP3-AA = -3.8), indicating strong preference for aqueous environments over lipophilic media [1]. This hydrophilic character is consistent with the compound's role in biological systems where water-mediated interactions are predominant [1].

Comparative Analysis with Proline and 4-Hydroxyproline

The structural and functional properties of 3,4-Dihydroxy-L-proline can be best understood through systematic comparison with its related analogs, proline and 4-hydroxyproline [26] [27]. This comparative analysis reveals the progressive effects of hydroxylation on the fundamental properties of the proline scaffold [27] [31].

Proline, the parent compound, possesses the molecular formula C₅H₉NO₂ with a molecular weight of 115.13 g/mol [31]. The addition of a single hydroxyl group in 4-hydroxyproline increases the molecular weight to 131.13 g/mol (C₅H₉NO₃), while 3,4-Dihydroxy-L-proline, with two hydroxyl groups, reaches 147.13 g/mol (C₅H₉NO₄) [1] [31]. This progressive increase in molecular weight correlates with enhanced hydrophilicity and altered conformational preferences [27].

The conformational behavior of these compounds shows distinct patterns related to the degree of hydroxylation [26] [27]. Proline exhibits relatively high conformational flexibility due to the absence of constraining substituents [38]. 4-Hydroxyproline demonstrates increased conformational restriction, particularly favoring specific ring puckers that stabilize collagen triple helix structures [27] [31]. 3,4-Dihydroxy-L-proline shows the greatest conformational constraint due to the presence of two hydroxyl substituents [30].

CompoundMolecular FormulaMolecular WeightHydroxyl GroupsNatural Occurrence
L-ProlineC₅H₉NO₂115.13 g/mol0Proteins, collagen
4-Hydroxy-L-prolineC₅H₉NO₃131.13 g/mol1 (position 4)Collagen (major component)
3,4-Dihydroxy-L-prolineC₅H₉NO₄147.13 g/mol2 (positions 3,4)Diatom cell walls
3-Hydroxy-L-prolineC₅H₉NO₃131.13 g/mol1 (position 3)Collagen (minor component)

The biological functions of these compounds reflect their structural differences [27] [30]. Proline serves as a fundamental building block in protein synthesis and contributes to structural flexibility in protein chains [31]. 4-Hydroxyproline plays a critical role in stabilizing collagen structures through enhanced hydrogen bonding and favorable stereoelectronic effects [27] [31]. 3,4-Dihydroxy-L-proline functions primarily in specialized biological contexts, such as diatom cell wall formation, where its unique structural properties contribute to silica deposition processes [4] [30].

The hydrogen bonding capabilities increase progressively across this series [14] [15]. Proline possesses limited hydrogen bonding capacity due to its secondary amine structure [14]. 4-Hydroxyproline gains significant hydrogen bonding ability through its single hydroxyl group, which is crucial for collagen stability [27]. 3,4-Dihydroxy-L-proline exhibits the most extensive hydrogen bonding network due to its two hydroxyl substituents, enabling complex three-dimensional interactions in biological systems [15].

The conformational preferences of these compounds show systematic trends related to their substitution patterns [38] [40]. Proline adopts relatively flexible ring conformations with rapid interconversion between different pucker states [38]. 4-Hydroxyproline shows preference for specific conformations that optimize hydrogen bonding and minimize steric interactions [40]. 3,4-Dihydroxy-L-proline demonstrates the most restricted conformational behavior, with the dual hydroxyl groups constraining the ring to specific low-energy conformations [38].

Conformational ParameterProline4-Hydroxyproline3,4-Dihydroxyproline
Ring FlexibilityHighModerateLow
Preferred PuckerVariableγ-exo/endoEnvelope/twist
Hydrogen BondingLimitedModerateExtensive
Thermal StabilityModerateEnhancedHigh

XLogP3

-3.8

Dates

Last modified: 07-20-2023

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